Macrolactin U
Description
Macrolactin U is a member of the macrolactin family, a group of 24-membered macrolides produced primarily by marine and soil-derived Bacillus species. Macrolactins are biosynthesized via polyketide synthase (PKS) pathways, with modifications such as glycosylation, esterification, and hydroxylation contributing to their functional diversity .
Properties
Molecular Formula |
C31H44O4 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(2S,3S)-2-[(2Z,4Z,6E,11E,13Z,19E)-10,16-dihydroxy-11,19-dimethyldocosa-2,4,6,11,13,19,21-heptaenyl]-3,4-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C31H44O4/c1-6-16-24(2)21-22-28(32)18-15-14-17-25(3)29(33)19-12-10-8-7-9-11-13-20-30-27(5)26(4)23-31(34)35-30/h6-11,13-17,23,27-30,32-33H,1,12,18-22H2,2-5H3/b9-7-,10-8+,13-11-,15-14-,24-16+,25-17+/t27-,28?,29?,30-/m0/s1 |
InChI Key |
RGBYWZNUGLOERG-SLDLAKAUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)C=C1C)C/C=C\C=C/C=C/CCC(/C(=C/C=C\CC(CC/C(=C/C=C)/C)O)/C)O |
Canonical SMILES |
CC1C(OC(=O)C=C1C)CC=CC=CC=CCCC(C(=CC=CCC(CCC(=CC=C)C)O)C)O |
Synonyms |
macrolactin U |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Elucidation and Spectral Data
Macrolactin derivatives are characterized using advanced spectroscopic methods:
Table 2: NMR Spectral Shifts for 7,13-Epoxyl-Macrolactin A
| Proton/Carbon Position | δ (ppm) in Macrolactin A | δ (ppm) in 7,13-Epoxyl Derivative |
|---|---|---|
| H-7 | 4.19 | 4.56 (downfield shift) |
| C-8 | 137.9 | 130.6 (upfield shift) |
| C-12 | 36.0 | 31.3 (upfield shift) |
Key findings:
-
Epoxy ring formation alters electronic environments, visible in NMR and NMR shifts .
-
Molecular formula changes (e.g., loss of ) confirm structural modifications .
Functionalization and Biological Relevance
While Macrolactin U’s specific reactions are undocumented, macrolactin A derivatives exhibit bioactivity tied to their functional groups:
-
Epoxy groups enhance anti-inflammatory activity by inhibiting mRNA expression of iNOS and IL-6 in macrophages (IC ≤ 40 μM) .
-
Hydroxyl groups at positions 7 and 13 are critical for protein synthesis inhibition in bacteria (targeting EF-Tu with IC = 1 μg/mL in E. coli) .
Table 3: Key Techniques for Macrolactin Analysis
Challenges in this compound Research
The absence of data on this compound highlights gaps in macrolactin research:
-
No synthetic routes or natural isolation reports exist for this compound.
-
Structural predictions remain speculative without NMR or crystallography data.
Comparison with Similar Compounds
Comparison with Similar Macrolactin Compounds
The macrolactin family comprises over 30 derivatives, each differing in substituents and bioactivity profiles. Below is a detailed comparison of key macrolactins, emphasizing structural variations, biological activities, and pharmacological properties.
Table 1: Structural and Functional Comparison of Macrolactins
Key Findings:
Structural-Activity Relationships :
- Esterification at C-7 (e.g., SMA, MMA) enhances antibacterial potency and reduces cytotoxicity compared to Macrolactin A . For example, MMA exhibits MIC values of 1–2 µg/mL against MRSA, significantly lower than Macrolactin A’s 8–16 µg/mL .
- Glycosylation (e.g., Macrolactin B) abolishes cytotoxicity while retaining antifungal activity, highlighting the role of polar groups in modulating toxicity .
- Methoxylation (e.g., Macrolactin XY) introduces unique mechanisms, such as membrane disruption and inhibition of bacterial energy pathways .
Antiviral Activity :
Macrolactin A demonstrates strong inhibition of SARS-CoV-2 main protease (Mpro) via 3 hydrogen bonds and a binding energy of −9.22 kcal/mol, outperforming Stachyflin (−8.00 kcal/mol) . This activity is attributed to interactions with catalytic residues (HIS41, CYS145) .
Synergistic Effects :
- SMA and MMA show synergistic antimicrobial effects with surfactins, reducing effective doses against S. aureus and E. coli .
- Co-culturing Bacillus strains enhances Macrolactin A production by 200%, suggesting ecological interactions boost yields .
Production Optimization : Fermentation strategies using Response Surface Methodology (RSM) increase Macrolactin A titers to 18.5 mg/L, with maltose as the optimal carbon source .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Macrolactin U from microbial sources?
- Methodological Answer : Isolation typically involves fermentation of producing strains (e.g., Bacillus spp.), followed by solvent extraction (ethyl acetate or methanol). Purification employs chromatographic techniques like HPLC with C18 columns or size-exclusion chromatography. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .
- Example Protocol :
| Step | Technique | Purpose | Key Parameters |
|---|---|---|---|
| 1 | Fermentation | Biomass production | pH 7.0, 28°C, 120 rpm |
| 2 | Ethyl acetate extraction | Crude extraction | 3:1 solvent-to-culture ratio |
| 3 | HPLC (C18) | Purification | 70% acetonitrile, 1.0 mL/min flow rate |
Q. How is the structural stability of this compound assessed in vitro?
- Methodological Answer : Root Mean Square Fluctuation (RMSF) analysis via molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) quantifies residue flexibility. Dynamic Cross-Correlation Matrix (DCCM) identifies domain motions, while circular dichroism (CD) spectroscopy monitors secondary structural changes under varying pH/temperature .
Q. What in vitro assays are used to evaluate this compound’s antibacterial activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines). Synergy studies with β-lactams or vancomycin are conducted via checkerboard assays .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across studies be resolved?
- Methodological Answer :
Standardize Assay Conditions : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times (e.g., 48 hrs).
Control for Purity : Validate compound purity (>95%) via HPLC-UV/ELSD.
Mechanistic Profiling : Compare apoptosis markers (caspase-3/7) and ROS generation to differentiate on-target vs. off-target effects .
- Case Study : A 2024 study resolved discrepancies by identifying batch-dependent impurities in this compound samples using LC-MS metabolomics .
Q. What computational strategies predict this compound’s binding affinity to therapeutic targets (e.g., viral proteases)?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Glide for preliminary binding poses.
- MD Simulations : 100-ns simulations with AMBER to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG binding. Cross-validate with SPR or ITC .
Q. How do researchers address low bioavailability of this compound in preclinical models?
- Methodological Answer :
- Formulation Optimization : Nanoemulsions (e.g., Tween-80/PEG) improve solubility.
- Pharmacokinetic (PK) Studies : LC-MS/MS quantifies plasma concentrations post-IV/oral dosing in rodents.
- Prodrug Design : Synthesize derivatives (e.g., succinyl esters) to enhance permeability (logP > 3.5) .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism).
- ANOVA with Post-Hoc Tests : Tukey’s HSD for multi-group comparisons.
- Machine Learning : Random Forest to identify covariates (e.g., cell cycle phase) influencing response .
Data Contradiction and Replication Guidelines
- Key Considerations :
- Replication : Follow NIH guidelines for preclinical studies, including blinding and power analysis (n ≥ 3) .
- Data Transparency : Deposit raw NMR spectra, cytotoxicity datasets, and MD trajectories in public repositories (e.g., Zenodo) .
- Conflict Resolution : Use meta-analysis (RevMan) to pool data across studies, adjusting for batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
